molecular formula C13H23NO5 B2991668 5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2445791-82-0

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2991668
CAS RN: 2445791-82-0
M. Wt: 273.329
InChI Key: LRBXOOFTCQPISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.329. The purity is usually 95%.
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Scientific Research Applications

Chiral Auxiliary Applications

A study by Chiaroni et al. (1997) highlights the synthesis of an unsymmetric derivative of pyrrolidine to prepare new chiral auxiliaries. These auxiliaries are critical for developing methods to synthesize optically pure amines or β-amino acids. The structural analysis confirms the absolute configuration of asymmetric carbon atoms in the ring, emphasizing the role of such compounds in asymmetric synthesis (Chiaroni, Riche, Zair, Guenoun, Lázaro, & Viallefont, 1997).

Asymmetric Alkylation and Acylation

Kawanami et al. (1984) and Ito et al. (1984) demonstrated the utility of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation and acylation of carboxamide enolates. These processes yield good chemical yield and high stereoselectivity, showcasing the compound's role in stereocontrolled synthesis (Kawanami, Ito, Kitagawa, Taniguchi, Katsuki, & Yamaguchi, 1984); (Ito, Katsuki, & Yamaguchi, 1984).

Synthetic Scaffolds and Heterocyclic Chemistry

Research by Ruano et al. (2005) introduces a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives. This work exemplifies the compound's role in facilitating the construction of complex heterocyclic structures (Ruano, Fajardo, & Martín, 2005).

Molecular Structure and Conformation Analysis

Yuan et al. (2010) provided an in-depth analysis of the molecular structure and conformation of a related pyrrolidine derivative, underscoring the importance of such compounds in structural organic chemistry and the development of drugs (Yuan, Cai, Huang, & Xu, 2010).

Advanced Synthetic Applications

Magro et al. (2010) discussed the methoxycarbonylation of alkynes catalyzed by palladium complexes, where derivatives of pyrrolidine play a crucial role in the selective formation of unsaturated esters or cascade reactions. This study highlights the compound's utility in catalysis and the development of new reaction methodologies (Núñez Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)6-13(14,4)8-18-5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBXOOFTCQPISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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